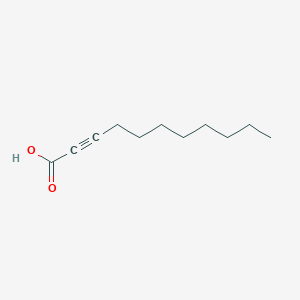

2-Undecynoic acid

Description

Historical Context and Evolution of Research on 2-Undecynoic Acid

Research into fatty acids began in the early 19th century, with significant progress in understanding their essential role in nutrition by the early 20th century. asbmb.orgnih.govnih.gov The discovery of acetylenic fatty acids, which contain one or more triple bonds, occurred in the late 19th century, initially from natural sources like tropical plants. gerli.com While much of the early focus was on naturally occurring fatty acids, the 20th century saw a rise in the chemical synthesis of non-natural analogs to explore their unique properties.

The synthesis of long-chain α,β-alkynoic acids, including compounds structurally similar to this compound, became more accessible through various organic chemistry methods. electronicsandbooks.com These synthetic advancements allowed researchers to move beyond naturally available structures and create tailored molecules. The evolution of research on 2-alkynoic acids has been driven by their utility as versatile building blocks in organic synthesis and, more recently, as specific inhibitors and probes for studying metabolic pathways, particularly fatty acid metabolism. nih.govnih.gov

Significance of this compound as a Model Compound in Organic Chemistry and Biochemistry

This compound and its analogs serve as important model compounds due to the predictable reactivity of the 2-alkynoic acid moiety.

In Organic Chemistry: The conjugated system of the triple bond and the carboxylic acid makes 2-alkynoic acids valuable substrates for a variety of chemical transformations. They are employed in:

Decarboxylation Reactions: These acids can undergo catalytic decarboxylation to form terminal alkynes, which are themselves crucial building blocks in synthesis. acs.orgacs.org

Addition Reactions: The triple bond can readily undergo addition reactions, allowing for the synthesis of various functionalized alkenes and alkanes. libretexts.org

Cycloisomerization: In the presence of catalysts like gold, alkynoic acids can cyclize to form lactones (cyclic esters), which are common structural motifs in natural products. mdpi.com

In Biochemistry: The structural similarity of 2-alkynoic acids to natural fatty acids allows them to act as probes or inhibitors of enzymes involved in lipid metabolism. Specifically, compounds like 2-hexadecynoic acid and 2-octynoic acid have been used to study fatty acid elongation and β-oxidation. nih.govnih.gov These acetylenic analogs can function as mechanism-based inhibitors, where the enzyme mistakes the compound for its natural substrate and initiates a catalytic process that leads to the formation of a reactive intermediate, which then irreversibly binds to and inactivates the enzyme. nih.gov For instance, research on 2-hexadecynoic acid demonstrated that it inhibits fatty acid elongation by being converted into a reactive 2,3-allene intermediate that subsequently inactivates the enoyl-CoA reductase enzyme. nih.gov This makes this compound a valuable model for designing specific inhibitors for enzymes in the fatty acid synthase (FAS) system, a target of interest in various diseases. nih.govresearchgate.net

Critical Structural Features of this compound and Their Influence on Reactivity and Bioactivity

The chemical behavior and biological effects of this compound are a direct result of its three key structural components: the carboxylic acid group, the C-2 alkynyl group, and the n-octyl chain.

The carboxylic acid group is responsible for the molecule's acidic properties. The ability to donate a proton is enhanced by the adjacent triple bond. byjus.combritannica.com This functional group also allows the molecule to form esters, amides, and salts, enabling the synthesis of various derivatives. wikipedia.org

The alkynyl group positioned next to the carboxyl group is highly influential. As an electron-withdrawing group, it increases the acidity of the carboxylic proton by stabilizing the resulting carboxylate anion through an inductive effect. byjus.comlibretexts.org This triple bond is the center of reactivity for many synthetic transformations and is the key to its bioactivity as an enzyme inhibitor. nih.gov Enzymes involved in fatty acid metabolism can mistake the alkynoic acid for a saturated or unsaturated fatty acid, but the unique chemistry of the triple bond can halt the enzymatic process and lead to irreversible inhibition. nih.gov

The long n-octyl hydrocarbon tail gives the molecule its lipophilic nature. wikipedia.org This allows it to readily associate with and cross lipid membranes and to fit into the hydrophobic binding sites of enzymes that process fatty acids. nih.govcreative-proteomics.com The balance between the hydrophilic carboxylic acid head and the lipophilic tail is crucial for its interaction with biological systems.

Structure

3D Structure

Properties

CAS No. |

54299-08-0 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

undec-2-ynoic acid |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13) |

InChI Key |

FSHGKCLIZVPYIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Undecynoic Acid and Its Derivatives

Classical and Contemporary Synthesis Routes for 10-Undecenoic Acid

10-Undecenoic acid (also known as undecylenic acid) is a critical precursor for many chemical products, including 2-undecynoic acid. Its production from castor oil is a cornerstone of industrial green chemistry.

Pyrolysis of Ricinoleic Acid from Castor Oil

The most established industrial method for producing 10-undecenoic acid is the high-temperature pyrolysis of ricinoleic acid, which is the main fatty acid component of castor oil, constituting up to 90% of its fatty acid content. mdpi.comdrugbank.com This thermal cracking process is typically conducted by heating ricinoleic acid or its methyl ester at temperatures ranging from 400°C to 600°C, often under reduced pressure or in the presence of steam. wikipedia.orgchemicalbook.com The reaction cleaves the C18 ricinoleic acid molecule to yield two smaller C11 and C7 molecules: 10-undecenoic acid and heptaldehyde, respectively. researchgate.net

The underlying mechanism is believed to be a retro-ene reaction, specifically a McLafferty-type rearrangement, where the ricinoleate (B1264116) molecule splits at the hydroxyl group. researchgate.netresearchgate.net Research has focused on optimizing reaction conditions to maximize yields. For example, studies on the pyrolysis of methyl ricinoleate have shown that cracking at 550°C can achieve a 10-undecenoic acid yield of 44.15%. gychbjb.com Other continuous-process experiments have explored various temperatures, with the best mass yield for undecylenic acid (17.8%) from ricinoleic acid occurring at 530°C. ache-pub.org.rs

| Starting Material | Temperature (°C) | Pressure/Conditions | Catalyst/Initiator | Yield of 10-Undecenoic Acid (%) | Reference |

|---|---|---|---|---|---|

| Methyl Ricinoleate | 500-600 | With Steam | None | Not specified | wikipedia.org |

| Methyl Ricinoleate | 550 | Not specified | None | 44.15 | gychbjb.com |

| Ricinoleic Acid | 530 | Continuous flow, 25% water | None | 17.8 | ache-pub.org.rs |

| Castor Oil | 500-600 | Not specified | Benzoyl Peroxide | ~34.7 | google.com |

Olefin Oxidation Approaches

Oxidative cleavage of alkenes is a fundamental method for synthesizing carboxylic acids. mdpi.com While not the primary route to 10-undecenoic acid itself, this approach is relevant to its derivatives and other fatty acids. Methodologies like ozonolysis followed by oxidation can effectively cleave carbon-carbon double bonds to produce carboxylic acids. organic-chemistry.orgthieme-connect.com A one-pot ozonolysis-oxidation process using sodium chlorite (B76162) as the oxidant has been shown to convert alkenes to carboxylic acids in high yield and purity. thieme-connect.comresearchgate.net Other systems, such as osmium tetroxide (OsO₄) catalyzed oxidation with an agent like Oxone, provide an alternative to ozonolysis for cleaving olefins to form carboxylic acids. organic-chemistry.org For terminal alkenes, oxidation can also be achieved using reagents like potassium permanganate (B83412) (KMnO₄). jove.com

Advanced Purification and Separation Techniques for High-Purity Undecenoic Acid

The crude product from pyrolysis requires purification to remove byproducts. Fractional distillation under vacuum is a standard industrial method to separate 10-undecenoic acid from other fatty acids and impurities. orgsyn.org For higher purity, crystallization from solvents like petroleum ether is employed. orgsyn.org Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed for the analysis and separation of 10-undecenoic acid, using reverse-phase columns with mobile phases like acetonitrile (B52724) and water with a phosphoric or formic acid modifier. sielc.com

Targeted Synthesis of this compound Derivatives and Analogues

The terminal double bond and carboxylic acid group of 10-undecenoic acid make it a versatile platform chemical for synthesizing a wide range of derivatives. mdpi.com

Esterification and Epoxy Derivative Synthesis

Esterification of 10-undecenoic acid with various alcohols produces undecylenate esters, which are valuable as intermediates and biolubricants. ontosight.airsc.org The reaction can be catalyzed by acids or enzymes. mdpi.comresearchgate.net For example, high conversion rates have been achieved by reacting 10-undecenoic acid with methanol (B129727) at near-critical and supercritical temperatures without an external catalyst. rsc.org

The terminal double bond of 10-undecenoic acid or its esters can be converted to an oxirane ring to form epoxy derivatives. This is commonly achieved through epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyformic acid generated in situ. pharmacyjournal.incsic.es These epoxides are key intermediates for producing polyols, polymers, and other functional materials. mdpi.comresearchgate.nettesisenred.net For instance, methyl undecenoate can be epoxidized, and the resulting epoxy ring can be opened by various nucleophiles, such as amino acids, to create hybrid molecules. pharmacyjournal.in

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Esterification | 10-Undecenoic acid, Methanol | None (Supercritical conditions) | Methyl undecenoate | rsc.org |

| Esterification | 10-Undecenoic acid, 2-Hydroxyethyl methacrylate | Lipase (Eversa® Transform 2.0) | Diene ester monomer | researchgate.net |

| Epoxidation | Methyl undecenoate | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxy methyl undecenoate | pharmacyjournal.in |

| Epoxidation | Unsaturated esters of 10-undecenoic acid | meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxidized esters | csic.es |

Synthesis and Structural Elucidation of Schiff Base Derivatives

Schiff bases, characterized by an azomethine or imine group (>C=N–), are synthesized through the condensation of a primary amine with an aldehyde or ketone. enpress-publisher.comresearchgate.net While not directly formed from the carboxylic acid, derivatives of 10-undecenoic acid can be precursors for Schiff bases. For example, undecylenic aldehyde, which can be obtained from the reduction of undecylenic acid, reacts with compounds like methyl anthranilate to form Schiff bases. wikipedia.orgscentree.co

In more complex syntheses, the 10-undecenoic acid backbone is incorporated into a heterocyclic structure like a triazole, which is then condensed with various aldehydes to form a series of Schiff base derivatives. ijpsonline.comijpsonline.com The structural elucidation of these complex molecules is a critical step, relying on a combination of spectroscopic methods. researchgate.net Key techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the imine (C=N) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom. The signal from the azomethine proton in ¹H NMR is a key indicator of Schiff base formation. researchgate.netcibtech.org

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. ijpsonline.com

These analytical methods are essential for verifying the structures of the synthesized Schiff base derivatives and ensuring their purity. researchgate.netcibtech.org

Preparation of Triazolothiadiazole Derivatives

A significant area of research has been the synthesis of Current time information in Bangalore, IN.jst.go.jpnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govijbbb.orgthiadiazoles, a class of fused heterocyclic compounds, using undecenoic acid as a starting material. ias.ac.in The general synthetic route is a multi-step process that begins with the conversion of the fatty acid into its corresponding hydrazide.

The synthesis pathway typically proceeds as follows:

Esterification: Undec-10-enoic acid is first converted to its methyl ester, methyl undec-10-enoate, by refluxing in methanol with a catalytic amount of sulfuric acid. ijpsonline.com

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield undec-10-enehydrazide. ias.ac.inijpsonline.com

Carbodithioate Salt Formation: The hydrazide is treated with carbon disulfide and potassium hydroxide (B78521) in ethanol to form potassium 2-(undec-10-enoyl)hydrazine-1-carbodithioate. ias.ac.inijpsonline.com

Triazole Ring Formation: This intermediate undergoes cyclization upon refluxing with hydrazine hydrate, followed by acidification, to yield 4-amino-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol. ijpsonline.com

Thiadiazole Ring Closure: The key step involves the reaction of the aminotriazole with various fatty acids in the presence of a dehydrating agent like phosphorus oxychloride to form the final 3,6-dialkylsubstituted- Current time information in Bangalore, IN.jst.go.jpnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govijbbb.orgthiadiazole derivatives. ias.ac.in

This versatile methodology allows for the introduction of various alkyl chains at the 6-position of the thiadiazole ring, leading to a library of derivatives. ias.ac.in

| Intermediate Compound | Synthetic Step | Key Reagents | Reference |

|---|---|---|---|

| Methyl undec-10-enoate | Esterification | Methanol, H₂SO₄ | ijpsonline.com |

| Undec-10-enehydrazide | Hydrazinolysis | Hydrazine hydrate | ias.ac.in |

| Potassium 2-(undec-10-enoyl)hydrazine-1-carbodithioate | Carbodithioate formation | Carbon disulfide, KOH | ijpsonline.com |

| 4-Amino-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol | Triazole cyclization | Hydrazine hydrate, HCl | ijpsonline.com |

| 3,6-Dialkyl- Current time information in Bangalore, IN.jst.go.jpnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govijbbb.orgthiadiazole | Thiadiazole formation | Fatty acids, POCl₃ | ias.ac.in |

Development of Amino Acid-Based Hybrid Molecules

Hybrid molecules combining the lipophilic carbon chain of undecenoic acid with the structural diversity of amino acids have been synthesized. pharmacyjournal.in This approach creates novel amphiphilic compounds with potential applications in various biological fields. The synthesis typically starts with the esterified form of undecenoic acid. pharmacyjournal.inresearchgate.net

The general procedure is as follows:

Epoxidation: Methyl undecenoate is first epoxidized, typically using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), to form epoxy methyl undecenoate. pharmacyjournal.inresearchgate.net

Epoxide Ring-Opening: The crucial step involves the nucleophilic attack by the amino group of an amino acid ester (e.g., methyl esters of valine, tyrosine, leucine) on the epoxide ring. pharmacyjournal.inresearchgate.net This reaction opens the epoxide, forming a hydroxyl group on one carbon and linking the amino acid to the adjacent carbon, yielding hydroxy amino ester derivatives. pharmacyjournal.in

Further Derivatization: The newly formed hydroxyl group can be further modified. For instance, sulfation using chlorosulfonic acid can produce sulfated sodium salts of the hybrid molecules. pharmacyjournal.in

This synthetic strategy allows for the creation of a diverse range of lipid-amino acid hybrids by varying the amino acid component. pharmacyjournal.in

| Starting Material | Reaction Step | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methyl undecenoate | Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | Epoxy methyl undecenoate | pharmacyjournal.inresearchgate.net |

| Epoxy methyl undecenoate | Epoxide Ring Opening | Amino acid methyl esters (Val, Tyr, Phe, Met, Leu) | Methyl (11-methyl aminoacyl-10-hydroxy) undecenoate | pharmacyjournal.inpharmacyjournal.inresearchgate.net |

| Hydroxy amino ester derivative | Sulfation | Chlorosulfonic acid | Sulfated sodium salts | pharmacyjournal.in |

Synthesis of Epithio Compounds

Epithio compounds, also known as thiiranes, are sulfur analogs of epoxides. Derivatives of undecenoic acid have been synthesized to create novel epithio compounds for evaluation as multifunctional lubricant additives. nih.govresearchgate.net The synthesis starts from alkyl epoxy undecanoates, which are themselves derived from the esterification and subsequent epoxidation of undecenoic acid. nih.gov

A novel and efficient method for this transformation involves:

Thiiranylation: Alkyl epoxy undecanoates (derived from various alcohols like methanol, butanol, etc.) are reacted with a sulfur source. nih.gov A particularly effective method uses ammonium (B1175870) thiocyanate (B1210189) as the sulfur donor. nih.govresearchgate.net

Solvent System: The reaction is facilitated by using an ionic liquid, such as 1-methylimidazolium (B8483265) tetrafluoroborate, mixed with water. This solvent system promotes the reaction, leading to high yields of the desired alkyl epithio undecanoates. nih.govresearchgate.net

The resulting epithio derivatives were obtained in high yields, typically between 85-90%, as determined by gas chromatography. nih.gov This method provides a robust route to thiirane (B1199164) derivatives of long-chain fatty acids.

| Reactant | Key Reagents | Solvent System | Product | Reported Yield (GC) | Reference |

|---|---|---|---|---|---|

| Alkyl epoxy undecanoates (n-alkyl, isoalkyl) | Ammonium thiocyanate | Ionic liquid [HMIM]BF₄ / H₂O (2:1) | Alkyl epithio undecanoates | 85-90% | nih.govresearchgate.net |

Creation of Polyol Esters

Polyol esters derived from fatty acids are valuable as synthetic lubricants due to their excellent thermal stability and lubricity. 10-Undecenoic acid has been extensively used to create a new class of oleochemical-based polyol esters. google.comgoogle.compatsnap.com

The synthesis is achieved through direct esterification:

Reactants: A polyol (a molecule with multiple hydroxyl groups) is reacted with 10-undecenoic acid or its saturated counterpart, undecanoic acid. google.com Commonly used polyols include trimethylolpropane (B17298) (TMP), pentaerythritol (B129877) (PE), trimethylolethane, and neopentyl glycol (NPG). google.comresearchgate.netresearchgate.net

Reaction Conditions: The esterification is typically carried out at elevated temperatures, often in the range of 180-190 °C, under a nitrogen atmosphere to prevent oxidation. google.com An excess of the carboxylic acid is often used to drive the reaction to completion. google.com

Catalyst: A catalyst, such as stannous chloride or p-toluenesulfonic acid (p-TSA), is used to accelerate the reaction. google.comresearchgate.net

Purification: After the reaction, the excess fatty acid is removed by vacuum distillation, and the final product is purified, for instance, by passing it over basic alumina (B75360) to remove any residual acidic impurities. google.compatsnap.com

The goal is to produce total esters with very low residual hydroxyl values (≤ 1.0 mg KOH/g), ensuring complete reaction and optimal lubricant properties. google.comgoogle.com

| Polyol Used | Catalyst | Reaction Temperature | Key Properties of Ester | Reference |

|---|---|---|---|---|

| Trimethylolpropane (TMP) | Stannous chloride | 180-190 °C | Viscosity Index: 172, Pour Point: -36 °C | researchgate.net |

| Pentaerythritol (PE) | Stannous chloride | 180-190 °C | Viscosity @ 40°C: 36.1 cSt, Flash Point: 296 °C | google.compatsnap.com |

| Neopentyl glycol (NPG) | Stannous chloride | 180-190 °C | Viscosity Index: 162, Pour Point: +3 °C | researchgate.net |

| Trimethylolethane (TME) | Stannous chloride | 190 °C | Acid Value: 0.11 mg KOH/g | patsnap.com |

Covalent Grafting of this compound onto Polymeric Scaffolds (e.g., Hyaluronan)

The modification of natural polymers like hyaluronan (HA) with lipophilic chains such as undecenoic acid creates amphiphilic derivatives with self-assembling properties, useful for drug delivery and hydrogel formation. mdpi.comresearchgate.net A versatile method for this covalent grafting is the mixed anhydrides methodology. mdpi.com

The synthetic process involves two main steps:

Activation of the Fatty Acid: 10-Undecenoic acid is first activated by reacting it with an activating agent, such as benzoyl chloride, in the presence of a base. This reaction forms a mixed anhydride (B1165640) intermediate. mdpi.comresearchgate.net

Grafting onto the Polymer: The mixed anhydride is then reacted with the hydroxyl groups of the hyaluronan polymer. This acylation reaction is often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), resulting in the undecenoic acid chain being covalently attached to the HA backbone via an ester linkage. mdpi.comresearchgate.net

The degree of substitution (DS), which is the percentage of HA disaccharide units modified with the fatty acid, can be controlled by varying the molar ratio of the mixed anhydride to the HA repeating unit. mdpi.com Research has shown that a higher molar ratio of the anhydride leads to a higher DS, with degrees of substitution up to 50% being achievable. mdpi.comresearchgate.net This control over the DS allows for fine-tuning the viscosity and self-assembly properties of the final conjugate. mdpi.com

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Activation | Formation of a mixed anhydride from UDA | Benzoyl chloride, Triethylamine | mdpi.comresearchgate.net |

| 2. Grafting | Acylation of HA with the mixed anhydride | 4-Dimethylaminopyridine (DMAP) | mdpi.comresearchgate.net |

| Control Parameter | Molar ratio of Mixed Anhydride to HA dimer | Varied from 0.2:1 to 1.3:1 | mdpi.com |

| Result | Control over Degree of Substitution (DS) | DS up to 50% achieved | mdpi.comresearchgate.net |

Enzymatic Synthesis of Bioactive Esters (e.g., Arbutin (B1665170) Undecylenic Acid Ester)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing esters. A notable example is the synthesis of arbutin undecylenic acid ester, a derivative with potential applications in cosmetics for its inhibitory effects on melanin (B1238610) synthesis. nih.govresearchgate.netresearchgate.net

The synthesis is achieved via enzymatic transesterification:

Reactants: The substrates for the reaction are arbutin (a glycoside of hydroquinone) and an activated form of undecylenic acid, typically undecylenic acid vinyl ester. nih.gov

Enzyme Catalyst: The reaction is catalyzed by a protease with esterase activity, such as the alkaline protease Bioprase from Bacillus subtilis. nih.govresearchgate.net

Reaction Medium: The synthesis is carried out in an organic solvent, such as dimethylformamide (DMF), which helps to solubilize the reactants and shift the reaction equilibrium towards synthesis. nih.gov

High Conversion: This method has proven to be highly efficient. Research shows that the reaction rate increases with the concentration of arbutin. nih.gov When the arbutin concentration was 0.9 M, a conversion rate of over 90% was achieved with the addition of 2 M undecylenic acid vinyl ester. nih.govresearchgate.net The enzymatic acylation occurs selectively at the 6-position of the glucose moiety of arbutin, yielding 6-O-undecylenoyl p-hydroxyphenyl beta-D-glucopyranoside. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Transesterification | nih.gov |

| Substrates | Arbutin and Undecylenic acid vinyl ester | nih.govresearchgate.net |

| Enzyme | Alkaline protease (Bioprase) | nih.govresearchgate.net |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Key Finding | >90% conversion rate at 0.9 M arbutin concentration | nih.govresearchgate.net |

| Product | 6-O-undecylenoyl p-hydroxyphenyl beta-D-glucopyranoside | nih.gov |

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and derivatization of fatty acids like undecenoic acid.

Several aspects of the methodologies discussed align with green chemistry principles:

Use of Renewable Feedstocks: 10-Undecenoic acid itself is a prime example of a renewable feedstock, as it is derived from the pyrolysis of ricinoleic acid, the main component of castor oil. ias.ac.inchemicalbook.com This reduces reliance on petrochemical sources.

Enzymatic Catalysis: As detailed in section 2.2.8, the use of enzymes like Bioprase for ester synthesis represents a key green strategy. nih.govresearchgate.net Enzymes operate under mild conditions, are highly selective (reducing byproducts), and are biodegradable catalysts.

Atom Economy: While not all reactions are perfectly atom-economical, methods are being developed to improve efficiency. For example, photocatalytic oxidation using visible light and a catalyst to convert aldehydes to carboxylic acids is a chemoselective and green method that can be applied in organic synthesis. chemicalbook.com

Avoiding Hazardous Reagents: The development of catalyst-free reaction conditions, where possible, or the replacement of toxic heavy metal catalysts with more benign alternatives, contributes to the greening of synthetic protocols. otai.org The one-step oxidation of certain pyridine (B92270) derivatives to acids using ozone, a clean oxidant, also aligns with the goals of green chemistry. google.com

These approaches demonstrate a commitment within the chemical research community to develop more sustainable and environmentally friendly methods for the synthesis of valuable chemical compounds and their derivatives.

Biochemical Mechanisms and Biological Activities of 2 Undecynoic Acid and Its Analogues

Mechanistic Investigations of Antimicrobial Activity

Disruption of Microbial Cell Membrane Integrity

The primary antimicrobial mechanism of undecylenic acid, a related compound, involves the disruption of the microbial cell membrane's integrity. patsnap.com Its structure, featuring a double bond and a carboxylic acid group, allows it to integrate into the lipid bilayers of fungal and bacterial cell membranes. patsnap.commdpi.com This integration destabilizes the membrane, leading to increased permeability and the leakage of essential intracellular components, which ultimately results in cell death. patsnap.commdpi.com Fatty acids, in general, can alter membrane integrity, leading to the disruption of the electron transport chain. mdpi.com The effectiveness of fatty acid-type antifungals is often dependent on the number of carbon atoms in the chain, with efficacy increasing as the chain length increases. wikipedia.org

Some studies suggest that at acidic pH, certain peptides can cause significant disruption to the anionic lipid components of bacterial membranes, leading to lysis. nih.gov Similarly, the fungicidal action of some compounds is attributed to their ability to attach to the negatively charged microbial cells, causing irreversible damage to the cell membrane. researchgate.net

Inhibition of Key Fungal Biosynthetic Pathways (e.g., Ergosterol (B1671047) Synthesis)

In addition to disrupting the cell membrane, undecylenic acid and its analogues interfere with crucial fungal biosynthetic pathways, most notably the synthesis of ergosterol. patsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity. patsnap.comwikipedia.org By inhibiting ergosterol synthesis, undecylenic acid compromises the structural and functional stability of the fungal cell membrane, enhancing its antifungal effect. patsnap.com The oxime ester of undecenoic acid, for instance, has been identified as an inhibitor of ergosterol biosynthesis. researchgate.net This mechanism is a common target for many antifungal drugs, including azoles and allylamines, which inhibit different enzymes in the ergosterol biosynthetic pathway. wikipedia.orgmedchemexpress.com

Modulation of Fungal Morphogenesis and Biofilm Formation

2-Undecenoic acid and its related compounds have been shown to significantly modulate fungal morphogenesis, particularly the transition from a yeast-like form to a filamentous, hyphal form in fungi such as Candida albicans. benchchem.comresearchgate.netnih.gov This transition is a key virulence factor, as the hyphal form is associated with active infection and tissue invasion. nih.govdrugbank.com Studies have demonstrated that undecylenic acid can inhibit this morphological switch, thereby reducing the pathogenicity of the fungus. wikipedia.orgresearchgate.netnih.gov

Furthermore, these compounds are effective inhibitors of biofilm formation. researchgate.netnih.gov Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from antifungal agents and the host immune system. By inhibiting hyphal growth, undecylenic acid and its analogues prevent the formation of robust, organized biofilms. researchgate.netdrugbank.com Research has shown that at certain concentrations, undecylenic acid can completely abolish the transition to the filamentous phase and lead to the formation of a poorly organized biofilm. researchgate.netnih.gov This inhibitory effect on biofilm formation is also linked to the disruption of fatty acid biosynthesis pathways. benchchem.com

| Compound | Organism | Effect on Morphogenesis | Effect on Biofilm Formation |

| 2-Undecenoic acid | Candida albicans | Inhibits yeast-to-hyphae transition benchchem.comnih.gov | Reduces biofilm formation benchchem.com |

| Undecylenic acid | Candida albicans | Abolishes filamentous phase transition researchgate.net | Inhibits biofilm formation effectively researchgate.netnih.gov |

Interference with Fungal Cellular Metabolism and Gene Expression

The antifungal activity of undecylenic acid also extends to the interference with fungal cellular metabolism and the modulation of gene expression. mdpi.comresearchgate.net It has been observed to disrupt normal metabolic processes within microbial cells. patsnap.com Specifically, treatment with undecylenic acid can lead to a decrease in the transcription of genes encoding hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are important for fungal virulence. researchgate.netnih.gov

Furthermore, genes related to hyphal formation, such as HWP1, are significantly downregulated in the presence of undecylenic acid. researchgate.netdrugbank.comnih.gov This alteration in gene expression contributes to the poorly organized biofilm structure observed in treated fungi. researchgate.netnih.gov The toxic effect of undecanoic acid, a related saturated fatty acid, also involves the modulation of fungal metabolism through its impact on the expression of genes critical for virulence. researchgate.net

Studies on Cytotoxic and Anti-proliferative Effects in Cellular Models and Non-human Organisms

Induction of Apoptotic Pathways and Caspase Activation

Recent research has uncovered the potential of 2-undecenoic acid and its formulations to induce cytotoxic and anti-proliferative effects in cancer cell lines through the induction of apoptosis. benchchem.combenchchem.com Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. harvard.edu

A novel formulation of undecylenic acid, when combined with L-arginine (termed GS-1), has demonstrated the ability to induce concentration-dependent cell death in various tumor cell lines, including HeLa and A549 cells. benchchem.commdpi.comnih.gov The mechanism underlying this cytotoxicity is reported to be caspase-dependent, leading to characteristic apoptotic cell morphologies and a reduction in mitochondrial membrane potential. benchchem.commdpi.comnih.gov The activation of caspases, which can be categorized as initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), is a central event in the apoptotic cascade. unc.edu The release of cytochrome c from the mitochondria is a key step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and the activation of caspase-9. harvard.eduwikipedia.org Studies have shown that treatment with the undecylenic acid formulation leads to a reduction in mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of apoptosis. benchchem.commdpi.com

| Cell Line | Compound/Formulation | Effect | Mechanism |

| HeLa, A549 | GS-1 (Undecylenic acid + L-arginine) | Induces apoptosis benchchem.commdpi.com | Caspase-dependent, reduction in mitochondrial membrane potential benchchem.commdpi.comnih.gov |

| Jurkat, U937 | GS-1 (Undecylenic acid + L-arginine) | Reduction in cell viability mdpi.com | Apoptotic cell death mdpi.com |

Impact on Mitochondrial Membrane Potential

The direct impact of 2-undecynoic acid on mitochondrial membrane potential (ΔΨm) is not extensively detailed in the available scientific literature. However, studies on its isomer, 10-undecenoic acid, provide insight into how monounsaturated fatty acids can affect mitochondrial function. For instance, a novel formulation of 10-undecenoic acid was found to induce a reduction in mitochondrial membrane potential, which is indicative of a pro-apoptotic mechanism of action in cancer cells. This process is a key feature of programmed cell death, where the loss of ΔΨm is a critical step.

Intracellular Localization and Transport Mechanisms (e.g., Fatty Acid Transport Proteins)

Specific research on the intracellular localization and transport of this compound is limited. However, investigations into its isomer, 10-undecenoic acid, have shed light on potential mechanisms. Studies using a specialized formulation of 10-undecenoic acid revealed that it localizes intracellularly to lipid droplets. Furthermore, its uptake into tumor cells was found to involve Fatty Acid Transport Protein 2 (FATP2). This suggests that related fatty acids may utilize similar protein-mediated transport systems to enter cells and are sequestered in lipid storage organelles.

Structure-Activity Relationships of Cytotoxic Derivatives

Research into the derivatives of 2-alkynoic acids, including this compound, has revealed important structure-activity relationships concerning their cytotoxic properties. Studies have demonstrated that the effectiveness of these fatty acids as inhibitors of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB) is dependent on the length of their carbon chain. For example, 2-octadecynoic acid was identified as a potent inhibitor of LdTopIB. cafec.org.pr

Further synthetic modifications of these fatty acids have been explored to enhance their biological activity. Following a procedure developed by Kotora, novel haloallylated fatty acids were synthesized from this compound and 2-dodecynoic acid. cafec.org.pr Specifically, chlorinated and brominated derivatives of this compound were created, and their antibacterial activities were evaluated. cafec.org.pr This line of research indicates that the introduction of different functional groups to the 2-alkynoic acid scaffold can modulate their cytotoxic and antimicrobial effects. cafec.org.pr These 2-alkynoic fatty acids have also shown antibacterial activity against multidrug-resistant bacteria, with longer chain lengths sometimes leading to decreased activity against certain mycobacteria. cafec.org.pr

Table 1: Cytotoxic Activity of 2-Alkynoic Acids and Derivatives

| Compound | Target Organism/Enzyme | Activity (EC50 / MIC) | Source |

|---|---|---|---|

| 2-Octadecynoic acid | Leishmania donovani DNA topoisomerase IB (LdTopIB) | EC50 of 5.3 µM | cafec.org.pr |

| 2-Nonadecynoic acid | Leishmania donovani DNA topoisomerase IB (LdTopIB) | EC50 of 10.3 µM | cafec.org.pr |

| 2-Allyl-3-bromo-2-nonadecenoic acid | Leishmania donovani DNA topoisomerase IB (LdTopIB) | EC50 of 7.4 µM | cafec.org.pr |

| 2-Allyl-3-chloro-2-nonadecenoic acid | Leishmania donovani DNA topoisomerase IB (LdTopIB) | EC50 of 25.7 µM | cafec.org.pr |

Assessment of Antioxidant Potential and Radical Scavenging Capabilities

There is a lack of specific studies in the reviewed scientific literature that assess the antioxidant and radical scavenging capabilities of this compound. While one patent for a biosurfactant-based activator lists "antioxidant effect" as a general term on a page that also references this compound, it does not present any experimental evidence for this property. google.com

Metabolic Transformation Pathways in Biological Systems

The chemical structure of this compound, specifically its carbon-carbon triple bond (in the case of the "ynoic" acid) or double bond (in the case of the "enoic" isomer), represents a site for metabolic transformation. Oxidation of the unsaturated bond is a potential reaction, which can lead to the formation of epoxides or diols. benchchem.com

While specific enzymatic pathways for the epoxidation of this compound are not well-documented, the process of enzymatic epoxidation of unsaturated fatty acids is well-established for other isomers. Chemo-enzymatic methods are frequently used for the epoxidation of terminal unsaturated fatty acid methyl esters, such as 10-undecenoic acid methyl ester. This process often utilizes an immobilized lipase, which catalyzes the formation of a peracid from a precursor like methyl acetate (B1210297) and hydrogen peroxide. This peracid then acts in situ to epoxidize the carbon-carbon double bond.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Allyl-3-bromo-2-nonadecenoic acid |

| 2-Allyl-3-chloro-2-nonadecenoic acid |

| 2-Dodecynoic acid |

| 2-Hexadecynoic acid |

| 2-Nonadecynoic acid |

| 2-Octadecynoic acid |

| This compound |

| 10-Undecenoic acid (Undecylenic acid) |

| 10-Undecenoic acid methyl ester |

| Cetyl myristoleate |

| Hydrogen peroxide |

Omega-Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP4 Family)

The metabolism of fatty acids is a multifaceted process involving several enzymatic pathways. One significant pathway is omega (ω)-hydroxylation, catalyzed by a specific group of enzymes from the cytochrome P450 (CYP) superfamily. frontiersin.orgwikipedia.org These enzymes are monooxygenases that introduce a hydroxyl group at the terminal methyl carbon (the ω-carbon) of a fatty acid's aliphatic chain. frontiersin.org This initial oxidation is a critical step that prepares the fatty acid for further metabolic conversion.

The primary enzymes responsible for the ω-hydroxylation of fatty acids in mammals belong to the CYP4 family, which includes subfamilies such as CYP4A, CYP4B, and CYP4F. frontiersin.orgnih.gov These enzymes are predominantly located in the endoplasmic reticulum of tissues like the liver and kidney. frontiersin.org The reaction they catalyze is thermodynamically challenging because the primary C-H bond of a terminal methyl group is stronger than the adjacent secondary C-H bonds. nih.gov Therefore, the high regioselectivity for the ω-position is enforced by the specific three-dimensional structure of the enzyme's active site, which sterically constrains the fatty acid substrate to orient its terminal end toward the reactive heme center. nih.gov

The substrate specificity of CYP4 enzymes often varies with the chain length of the fatty acid. For instance, members of the CYP4A subfamily, such as CYP4A11, show a preference for medium-chain fatty acids (C10-C16), while CYP4F enzymes are more active towards long-chain and very-long-chain fatty acids (C16-C26). wikipedia.orgmdpi.comnih.gov

Acetylenic fatty acids, a class that includes this compound, are known to be potent mechanism-based inactivators of cytochrome P450 enzymes. nih.govpsu.edu For example, 10-undecynoic acid (10-UDYA), a structural isomer of this compound, has been shown to irreversibly inactivate the P450 enzymes responsible for lauric acid hydroxylation. nih.gov This inactivation occurs when the enzyme attempts to oxidize the acetylenic group, leading to the formation of a highly reactive intermediate, such as a ketene, which then covalently binds to the enzyme's protein structure, rendering it inactive. nih.gov This property highlights a key biochemical interaction of undecynoic acid analogues with P450 enzymes, functioning as "suicide substrates." psu.edu

Formation of Dicarboxylic Acid Metabolites

Following the initial ω-hydroxylation by CYP4 enzymes, the resulting ω-hydroxy fatty acid undergoes further oxidation to form a dicarboxylic acid. nih.govnih.gov This two-step process is a key feature of the ω-oxidation pathway.

The ω-hydroxy fatty acid is first acted upon by cytosolic alcohol dehydrogenase, which oxidizes the newly introduced terminal hydroxyl group to an aldehyde. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the terminal aldehyde group to a carboxylic acid. nih.gov The end product of this metabolic sequence is a dicarboxylic acid, a molecule with carboxyl groups at both the alpha (α) and omega (ω) ends of its aliphatic chain. nih.gov

The conversion from a monofunctional fatty acid to a dicarboxylic acid significantly alters its physicochemical properties, particularly its solubility. This transformation is the final step in the ω-oxidation pathway that occurs in the endoplasmic reticulum and cytosol, preparing the molecule for subsequent catabolism in other cellular compartments. nih.govnih.gov

Integration into General Fatty Acid Metabolism

The dicarboxylic acids generated via ω-oxidation are not an endpoint but are rather intermediates that are integrated into the broader network of fatty acid catabolism. nih.gov These dicarboxylic acid metabolites are primarily shuttled into peroxisomes for further breakdown through a process of peroxisomal β-oxidation. nih.govnih.gov

Unlike mitochondrial β-oxidation, which is the main pathway for the degradation of most dietary fatty acids, peroxisomal β-oxidation is particularly suited for substrates like dicarboxylic acids and very-long-chain fatty acids. wikipedia.orgnih.gov In the peroxisome, the dicarboxylic acid is activated to its coenzyme A (CoA) derivative and undergoes a series of β-oxidation cycles. This process sequentially shortens the carbon chain from both ends, releasing acetyl-CoA (or propionyl-CoA for odd-numbered chains) with each cycle until the molecule is degraded into shorter-chain dicarboxylic acids like adipic acid (C6) and succinic acid (C4). nih.gov

This ω-oxidation pathway represents an important alternative or supplementary route to mitochondrial β-oxidation. nih.gov It becomes particularly significant under conditions where the mitochondrial pathway is overwhelmed by a high influx of fatty acids or is impaired due to genetic defects or pathological states. nih.gov By providing an alternate route for fatty acid processing, it helps mitigate the cellular toxicity that can result from the accumulation of excess fatty acids. nih.gov

Biocatalytic Applications of this compound in Enzymatic Reactions (e.g., P450 BM3)

Cytochrome P450 BM3 (CYP102A1), a bacterial enzyme isolated from Bacillus megaterium, is a highly studied biocatalyst renowned for its efficiency. mdpi.comnih.gov It is a self-sufficient monooxygenase, meaning its heme domain is naturally fused to a reductase domain, which facilitates the transfer of electrons from the cofactor NADPH, resulting in very high catalytic activity compared to other P450s. mdpi.commdpi.com While its native function is the hydroxylation of medium- to long-chain saturated fatty acids, its promiscuous active site has made it a prime target for protein engineering to create novel biocatalysts. nih.gov

Although specific biocatalytic studies on this compound are not extensively documented, research on its structural isomer, 10-undecenoic acid, provides significant insight into the potential enzymatic transformations of undecynoic acids by P450 BM3. Studies on the oxidation of 10-undecenoic acid by wild-type P450 BM3 under catalytic turnover conditions (in the presence of O₂ and NADPH) revealed that the enzyme predominantly catalyzes allylic hydroxylation over epoxidation. researchgate.net The reaction yields (R)-9-hydroxy-10-undecenoic acid as the major product with high regioselectivity and stereoselectivity. researchgate.netfrontiersin.org

Interestingly, the product profile changes dramatically when the reaction is carried out with the pre-formed reactive intermediate of the enzyme, known as Compound I. In this case, 10,11-epoxyundecanoic acid is the exclusive product. researchgate.net This difference highlights the intricate control the enzyme's active site exerts during the complete catalytic cycle to favor hydroxylation over epoxidation. researchgate.net

The biocatalytic utility of P450 BM3 has been significantly expanded through directed evolution. Mutants have been developed with enhanced activity and selectivity for non-native substrates. For example, the P450 BM3 mutant A74G/L188Q has been shown to be a highly effective catalyst for the allylic hydroxylation of various terminal olefins with excellent chemo- and enantioselectivities. researchgate.netfrontiersin.org Furthermore, innovative light-driven systems have been developed where P450 BM3 is coupled with a photosensitizer. mdpi.commdpi.com This approach uses light energy to drive the enzyme's catalytic cycle, bypassing the need for the expensive NADPH cofactor, as has been successfully demonstrated for the selective hydroxylation of 10-undecenoic acid. researchgate.netfrontiersin.org These findings underscore the potential of using P450 BM3 and its engineered variants for the synthesis of valuable hydroxylated fatty acids from unsaturated precursors like undecynoic acid.

Table 1: Products of 10-Undecenoic Acid Oxidation by P450 BM3

| Reaction Condition | Enzyme | Major Product | Minor Product | Product Ratio (Hydroxylation:Epoxidation) | Reference |

|---|---|---|---|---|---|

| Turnover (with O₂ and NADPH) | Wild-Type P450 BM3 | (R)-9-hydroxy-10-undecenoic acid | 10,11-epoxyundecanoic acid | 90 : 10 | researchgate.net |

| Reaction with Compound I | Wild-Type P450 BM3 | 10,11-epoxyundecanoic acid | None | 0 : 100 | researchgate.net |

| Light-Driven Biocatalysis | P450 BM3 Heme Domain with Ru(II) Photosensitizer | (R)-9-hydroxy-10-undecenoic acid | Not specified | Selective hydroxylation | researchgate.netfrontiersin.org |

Based on a comprehensive search of available scientific and technical literature, it is not possible to generate an article on the "Advanced Materials Science and Engineering Applications of this compound" that adheres to the specific outline provided. The requested applications and research findings are extensively documented for a different chemical isomer, 10-undecenoic acid (also known as undecylenic acid), but not for This compound .

The core areas specified in the outline, including:

Copolymerization with ethylene (B1197577) and photopolymerization

Synthesis of bio-based polyurethanes and polyamides

Formulation of organogels and encapsulation systems

Covalent linking for biosensor surfaces

Use as interfacial agents in polymer composites like MCM-41/polyethylene hybrids

are characteristic applications of 10-undecenoic acid . Its terminal double bond (CH₂=CH-) is readily available for polymerization and surface grafting reactions.

In contrast, This compound possesses an internal triple bond (-C≡C-) directly adjacent to a carboxylic acid group (-COOH). This structure results in significantly different chemical reactivity, and there is a lack of published research detailing its use in the specific material science applications requested. Commercial and technical literature occasionally mentions "2-undecenoic acid" in the context of polymers or biosensors, but upon closer inspection, the examples and chemical descriptions provided invariably refer to the applications of 10-undecenoic acid. chemimpex.combenchchem.com

Therefore, generating the requested article would require fabricating information or incorrectly applying data from a different compound, which would be scientifically inaccurate. We must conclude that the specific, detailed research findings required to populate the provided outline for this compound are not available in the public domain.

Advanced Materials Science and Engineering Applications of 2 Undecynoic Acid

Research on 2-Undecynoic Acid as a Precursor for Advanced Lubricants and Surfactants

Research into the application of this compound as a direct precursor for advanced lubricants and surfactants is limited in publicly available scientific literature. However, extensive research exists for its close structural analog, 10-undecenoic acid, which is widely explored for these applications. Furthermore, the alkyne functional group, such as the one present in this compound, is utilized in "click chemistry" reactions like the thiol-yne reaction to synthesize polymer building blocks, including polyols for lubricants. This section details the findings from related research, focusing on the potential pathways for this compound based on the transformation of similar fatty acids.

Advanced Lubricants via Thiol-Yne Chemistry

The triple bond in alkynoic acids, such as this compound, offers a reactive site for creating complex molecules suitable for lubricant applications. The thiol-yne reaction, a highly efficient and specific "click chemistry" method, is a key process in this field. Research has demonstrated the conversion of the more common 10-undecenoic acid into an alkyne-derivatized fatty acid, which then serves as a platform for synthesizing polyols—a critical component of high-performance polyol ester biolubricants. ocl-journal.orgrsc.orgresearchgate.net

The process typically involves two main stages:

Alkyne Derivatization : Starting with an unsaturated fatty acid like 10-undecenoic acid, the double bond is converted into a triple bond. This is often achieved through a two-step process of bromination followed by dehydrobromination. ocl-journal.org This creates an alkynoic acid structurally ready for the thiol-yne reaction.

Thiol-Yne Addition : The resulting alkyne-derivatized fatty acid is reacted with a thiol, such as 2-mercaptoethanol, via a photoinitiated thiol-yne coupling reaction. rsc.orgresearchgate.net This reaction adds two thiol molecules across the triple bond, effectively creating diol or triol monomers. rsc.orgmdpi.com

These fatty acid-derived polyols can then be polymerized with diisocyanates (e.g., 4,4′-methylenebis(phenylisocyanate)) to produce polyurethanes with potential use as specialized lubricants or lubricant additives. ocl-journal.orgrsc.org The properties of these resulting polymers are influenced by the structure of the initial fatty acid. For instance, polymers derived from 10-undecenoic acid have shown higher crystallinity compared to those derived from oleic acid, which affects their thermal properties like melting temperature. mdpi.com

| Property | Value | Source Compound |

| Glass Transition Temp. (Tg) | 15 to 20 °C | Alkyne-derivatized fatty acid PU |

| Molar Mass (Mn) | 36-83 kDa | Thiol-ene derived polyurethane |

| Thermal Decomposition (Td) | > 269 °C | Thiol-ene derived polyurethane |

This table presents data for polymers synthesized from undecenoic acid derivatives, illustrating the potential characteristics of materials derived from similar C11 fatty acid precursors.

Surfactant Synthesis from Related Fatty Acids

While direct synthesis of surfactants from this compound is not well-documented, its alkene counterpart, undecenoic acid (primarily 10-undecenoic acid), is a well-established precursor for various classes of bio-based surfactants. chemimpex.comdiva-portal.orgresearchgate.net These surfactants are developed by modifying the carboxylic acid head or the unsaturated tail to create amphiphilic molecules.

Notable research findings include:

Zwitterionic Surfactants : Novel zwitterionic surfactants have been synthesized from 10-undecenoic acid. researchgate.netresearchgate.netresearcher.life One study reports a four-step reaction to create a surfactant with imidazolium (B1220033) and sulfonate groups, which demonstrated excellent water resistance and adhesive properties. researchgate.netresearchgate.net This surfactant exhibited a critical micelle concentration (CMC) of 1235 mg/L. researchgate.netresearchgate.netresearcher.life

Polyhydroxylated Surfactants : Nonionic surfactants have been created by coupling undecenoic acid with polyhydroxylated compounds, such as those derived from glucose. diva-portal.org These sugar-based surfactants are of interest for their potential as drug solubilizers and their favorable environmental profile. diva-portal.org

Alkoxylated Esters : Nonionic surfactants are also prepared by alkoxylating polyhydric alcohol esters of undecylenic acid. This involves reacting the undecylenic acid ester with ethylene (B1197577) oxide to create a polyoxyalkylene chain, which acts as the hydrophilic group. ontosight.ai

| Surfactant Type | Precursor | Key Properties |

| Zwitterionic Surfactant | 10-Undecenoic Acid | CMC: 1235 mg/L; Enhanced water resistance |

| Polyhydroxylated Surfactant | Undecenoic Acid & Glucose | High hydrophilicity; Potential drug solubilizer |

| Alkoxylated Ester | Undecylenic Acid | Nonionic; Good water miscibility |

This table summarizes surfactant types and properties derived from undecenoic acid, providing a reference for potential applications of related C11 fatty acids.

Analytical and Spectroscopic Characterization Methodologies in 2 Undecynoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for the separation and quantification of 2-Undecynoic acid. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental in assessing the purity and composition of samples.

Gas Chromatography (GC and GC-Mass Spectrometry) for Purity and Composition Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to convert the polar carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl ester. This process minimizes peak tailing and improves chromatographic resolution.

In a typical GC-MS analysis, the derivatized this compound is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. A common stationary phase for fatty acid analysis is a 5% phenyl polymethylsiloxane fused-silica capillary column, known for its high separation efficiency and robustness. The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the column is gradually increased over time (a temperature program) to ensure the efficient elution of compounds with different volatilities.

As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in the identification and quantification of this compound and any impurities present.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) (Chiral, Aqueous Normal-Phase, Reversed-Phase Modes)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, even after derivatization.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC used for the analysis of fatty acids. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilica) column, is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection is often achieved using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer.

Aqueous Normal-Phase (ANP) HPLC: ANP is a technique that uses a polar stationary phase (like silica) with a mobile phase composed of a high concentration of organic solvent and a small amount of water. This method is well-suited for the separation of polar compounds like carboxylic acids. The retention mechanism in ANP allows for the analysis of polar analytes that are often challenging to retain in traditional reversed-phase chromatography.

Chiral HPLC: this compound itself is an achiral molecule, meaning it does not have enantiomers and therefore cannot be separated by chiral chromatography. However, chiral HPLC would be a critical technique if this compound were used to synthesize a chiral molecule or if it were derivatized with a chiral reagent. In such cases, the resulting diastereomers could be separated on a standard achiral column, or the enantiomers of a resulting chiral product could be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of enantiomeric compounds, including carboxylic acids.

Electrochemical Liquid Chromatography

Electrochemical Liquid Chromatography combines HPLC for separation with an electrochemical detector (ECD) for quantification. This method can be highly sensitive and selective for certain classes of compounds. For fatty acids, an indirect electrochemical detection method has been developed. This technique does not require the analyte to be electroactive itself. The mobile phase contains an electroactive species, such as a quinone (e.g., 2-methyl-1,4-naphthoquinone), which produces a stable background current at the electrode. When a fatty acid like this compound elutes from the column, the acidic proton facilitates the electrochemical reduction of the quinone, causing a change in the current that is proportional to the amount of acid present. This method is noted for its sensitivity and simplicity, often eliminating the need for derivatization.

Spectroscopic and Elemental Analysis Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons in the alkyl chain, the protons adjacent to the triple bond, and the acidic proton of the carboxylic acid group. The carboxylic acid proton is typically a broad singlet found far downfield (δ 10-13 ppm). The protons on the carbon adjacent to the carboxylic acid are deshielded, while the terminal methyl group protons would appear most upfield.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would clearly show the carbonyl carbon of the carboxylic acid at the low-field end of the spectrum (around 165-185 ppm). The two sp-hybridized carbons of the alkyne group would resonate in the midfield region (around 70-90 ppm). The remaining sp³-hybridized carbons of the alkyl chain would appear at the high-field end of the spectrum (around 10-40 ppm). A study on various alkynoic acids demonstrated that the chemical shifts of the carbon atoms are influenced predictably by the position of the triple bond and the carboxylic acid group, allowing for accurate spectral interpretation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 -OOH | ~10-13 (broad s) | ~160-180 |

| C2 ≡C | - | ~75-85 |

| C≡C3 | - | ~85-95 |

| C4 H₂ | ~2.2-2.4 (t) | ~18-20 |

| C5 H₂ to C10 H₂ | ~1.2-1.6 (m) | ~22-32 |

| C11 H₃ | ~0.9 (t) | ~14 |

Note: Predicted values are based on typical chemical shift ranges for functional groups and data from similar compounds. s = singlet, t = triplet, m = multiplet.

Fourier Transform-Infrared (FTIR) Spectroscopy

Fourier Transform-Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid and alkyne functionalities.

A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the carbon-carbon triple bond (C≡C) would be indicated by a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The C-H stretching of the alkyl chain would be visible just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Broad, Strong |

| Alkyne (C≡C) | Stretching | 2100-2260 | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1700-1725 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 2850-2960 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable tools for the precise mass determination and structural elucidation of this compound. ESI is a soft ionization technique that allows the molecule to be ionized from a solution into the gas phase with minimal fragmentation, making it ideal for analyzing labile molecules. mdpi.com This process typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₈O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ would be calculated and compared against the experimental value to confirm its identity with a high degree of confidence.

In tandem mass spectrometry (MS/MS) experiments, the [M-H]⁻ ion of an alkynoic acid can be selected and fragmented through collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information. For instance, the analysis of other small organic acids by ESI-MS has shown characteristic fragmentation patterns that help in identifying the molecule and its impurities. nih.gov While specific fragmentation data for this compound is not extensively published, analysis of similar alkanoic acids shows characteristic losses of water (H₂O) and carbon monoxide (CO) from the protonated molecule. nih.gov

| Technique | Ionization Mode | Observed Ion Type | Purpose in this compound Analysis |

|---|---|---|---|

| ESI-MS | Negative | [M-H]⁻ (Deprotonated Molecule) | Determination of molecular weight. |

| ESI-MS | Positive | [M+H]⁺ (Protonated Molecule) | Confirmation of molecular weight. |

| HRMS | Negative/Positive | Highly accurate m/z | Confirmation of elemental formula (C₁₁H₁₈O₂). |

| ESI-MS/MS | Negative/Positive | Fragment Ions | Structural elucidation and identification of functional groups. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a purified sample of this compound. This method provides an empirical validation of the compound's elemental composition, which is then compared to the theoretical values calculated from its molecular formula, C₁₁H₁₈O₂. The close agreement between experimental and theoretical percentages is a critical criterion for confirming the purity and identity of the synthesized or isolated compound.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (182.26 g/mol ).

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 72.49% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.95% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.56% |

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful variant of FTIR spectroscopy used for analyzing solid samples, such as this compound in its crystalline or powdered form. This technique measures the infrared radiation that has been diffusely scattered from the sample surface. The resulting spectrum reveals information about the vibrational modes of the molecule's functional groups.

For this compound, the DRIFT spectrum is expected to show characteristic absorption bands indicative of a carboxylic acid. Key spectral features would include:

O-H Stretching: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

C-H Stretching: Sharp peaks appearing around 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the alkyl chain.

C≡C Stretching: A weak to medium absorption band in the region of 2100-2260 cm⁻¹. The alkyne stretch is often weak in symmetrically substituted alkynes, but its position is highly characteristic.

C=O Stretching: A strong, sharp absorption peak typically found between 1700 and 1730 cm⁻¹ for a saturated carboxylic acid dimer. spectroscopyonline.com

C-O Stretching and O-H Bending: A medium intensity band for C-O stretching is expected between 1210-1320 cm⁻¹, while a broad O-H out-of-plane bend (wag) is typically observed around 900-960 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| C≡C (Alkyne) | Stretching | 2100-2260 | Weak to Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |

| O-H (Carboxylic Acid) | Bending (Out-of-plane) | 900-960 | Medium, Broad |

In Vitro Biological Assay Techniques for Activity Characterization

To investigate the biological potential of this compound, a variety of in vitro assays are utilized. These techniques are essential for characterizing its effects on cellular processes and its potential as a bioactive agent.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The principle of the assay relies on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. mdpi.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells.

In a typical experiment to evaluate this compound, cultured cells would be exposed to various concentrations of the compound for a defined period (e.g., 24, 48, or 72 hours). nih.gov After incubation, the MTT reagent is added, followed by a solubilizing agent (like DMSO) to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a spectrophotometer, typically at a wavelength of around 570 nm. brieflands.com

The results are often expressed as the percentage of cell viability compared to an untreated control group. A dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. While no specific MTT assay data for this compound is available, studies on other unsaturated fatty acids have demonstrated significant cytotoxic effects against various human cancer cell lines, with IC₅₀ values often determined through this method. nih.govresearchgate.net

| Fatty Acid | Cell Line | Exposure Time (h) | Observed Effect | IC₅₀ Value |

|---|---|---|---|---|

| γ-Linolenic Acid (GLA) | Various Tumor Explants | N/A | >90% Cytotoxicity | 500 µM - 1 mM researchgate.net |

| α-Linolenic Acid (ALA) | Various Tumor Explants | N/A | >90% Cytotoxicity | 500 µM - 1 mM researchgate.net |

| Fatty Acids from A. utricularis | MCF-7 (Breast Cancer) | 72 | 68.7% Reduction in Viability | Not Reported nih.gov |

| Fatty Acids from A. utricularis | MDA-MB-231 (Breast Cancer) | 72 | 89% Reduction in Viability | ~100 µg/mL nih.gov |

Free Radical Scavenging Assays (e.g., DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method used to evaluate the free radical scavenging or antioxidant activity of a compound. nih.govnih.gov The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is deep violet in color. mdpi.com Upon reduction, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. This decolorization is measured spectrophotometrically at approximately 517 nm. nih.gov

To assess the antioxidant potential of this compound, a solution of the compound at various concentrations would be mixed with a DPPH solution. After a set incubation period, the decrease in absorbance is measured. The percentage of DPPH radical scavenging activity is calculated relative to a control. The results can be used to determine the EC₅₀ value, which represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.

While specific DPPH assay results for this compound are not documented in the searched literature, this assay is widely applied to other natural products like phenolic acids and flavonoids, which often exhibit potent antioxidant activity. longdom.org The presence of the carboxylic acid group and the triple bond in this compound's structure would be the primary features influencing its potential hydrogen-donating ability in this assay.

| Compound | Compound Class | IC₅₀ Value (µg/mL) |

|---|---|---|

| Gentisic Acid | Phenolic Acid | 3.56 longdom.org |

| Gallic Acid | Phenolic Acid | 3.53 longdom.org |

| Caffeic Acid | Phenolic Acid | 6.34 longdom.org |

| Catechin Hydrate (B1144303) | Flavonoid | 8.34 longdom.org |

| Butylated Hydroxytoluene (BHT) | Standard Antioxidant | 17.41 longdom.org |

| α-Tocopherol | Standard Antioxidant | 10.97 longdom.org |

Theoretical and Computational Studies of 2 Undecynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 2-undecynoic acid. wikipedia.orgscispace.commpg.de DFT methods model the electron density to determine the ground-state structure and energy of a molecule, providing a balance between computational cost and accuracy. wikipedia.orgmdpi.com These calculations are crucial for deriving key electronic descriptors that govern molecular behavior.

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. researchgate.netscirp.org A smaller energy gap generally implies higher reactivity. scirp.org

For this compound, the presence of the carboxylic acid group and the carbon-carbon triple bond significantly influences its electronic properties. DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. This information helps in predicting how this compound will interact with other reagents. d-nb.info Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative basis for understanding its reaction tendencies. scirp.orgrsc.orgmdpi.com

Table 1: Calculated Electronic Properties of Representative Fatty Acids

| Property | Description | Typical Calculated Values | Reference |

|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies with functional/basis set | researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies with functional/basis set | researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | Varies with functional/basis set | researchgate.netscirp.org |

| Dipole Moment | Measure of the net molecular polarity. | Varies with functional/basis set | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, revealing its conformational flexibility and interactions with its environment at an atomic level. nih.govnih.gov By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule. beilstein-journals.org

For a molecule like this compound, with its long, flexible alkyl chain, conformational analysis is key to understanding its physical properties and biological function. MD simulations can explore the potential energy surface of the molecule, identifying various low-energy conformations (conformers) and the transitions between them. biorxiv.orgnih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or traverse a cell membrane. nih.gov